Cas no 2171262-76-1 (1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid
- EN300-1514368
- 1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid
- 2171262-76-1
-
- インチ: 1S/C25H28N2O5/c1-2-21(22(28)26-15-25(23(29)30)12-7-13-25)27-24(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-21H,2,7,12-15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1
- InChIKey: KUGYFXHRDBZKBL-NRFANRHFSA-N
- ほほえんだ: OC(C1(CNC([C@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 9
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1514368-1.0g |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1514368-0.5g |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1514368-5.0g |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1514368-250mg |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1514368-500mg |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1514368-2500mg |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1514368-10000mg |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1514368-0.1g |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1514368-0.05g |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1514368-10.0g |
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclobutane-1-carboxylic acid |
2171262-76-1 | 10g |
$14487.0 | 2023-06-05 |
1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acidに関する追加情報
1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid
The compound 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid (CAS No. 2171262-76-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a cyclobutane ring with a fluorenylmethoxycarbonyl (Fmoc) protected amino acid side chain. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the amino functionality during synthetic processes.
Recent advancements in chemical synthesis have enabled the precise construction of such complex molecules, leveraging cutting-edge techniques such as stereoselective synthesis and catalytic asymmetric methods. The cyclobutane moiety in this compound is particularly intriguing due to its strained ring system, which can impart unique electronic and steric properties. These properties make the compound a promising candidate for applications in drug discovery, materials science, and biochemistry.
In the field of drug discovery, this compound has shown potential as a lead molecule for developing novel therapeutics. Its structure allows for interactions with specific biological targets, such as enzymes or receptors, making it a valuable tool in medicinal chemistry research. Moreover, the Fmoc group's presence facilitates controlled deprotection during drug delivery systems, enhancing its utility in targeted therapies.
From a materials science perspective, the compound's rigid and strained cyclobutane ring could contribute to the development of advanced polymers or nanomaterials with tailored mechanical properties. Researchers are actively exploring how such strained ring systems can be integrated into polymer backbones to create materials with enhanced durability and flexibility.
In terms of synthesis, the preparation of this compound involves multi-step processes that highlight modern organic chemistry's sophistication. The use of chiral catalysts ensures high enantiomeric excess during key steps, underscoring the importance of stereochemistry in achieving desired biological activity. Additionally, the incorporation of protecting groups like Fmoc demonstrates meticulous control over functional group reactivity during complex molecular assembly.
Recent studies have also explored the compound's behavior under various environmental conditions, revealing insights into its stability and degradation pathways. Understanding these aspects is crucial for assessing its suitability in real-world applications and ensuring compliance with safety and sustainability standards.
Overall, 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid represents a prime example of how advanced chemical synthesis can yield molecules with multifaceted applications. Its structure not only offers opportunities for fundamental research but also holds promise for practical innovations across diverse industries.
2171262-76-1 (1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid) 関連製品
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